molecular formula C6H11NOS B8511975 5-Ethylthio pyrrolidin-2-one

5-Ethylthio pyrrolidin-2-one

Cat. No.: B8511975
M. Wt: 145.23 g/mol
InChI Key: MQTDGDQYHNDLIW-UHFFFAOYSA-N
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Description

5-Ethylthio pyrrolidin-2-one is a γ-lactam derivative featuring a five-membered cyclic amide core with an ethylthio (-S-C₂H₅) substituent at the 5-position of the pyrrolidin-2-one ring. Pyrrolidin-2-one itself is the parent compound of the γ-lactam class, widely studied for its structural rigidity, hydrogen-bonding capabilities (via the carbonyl group), and pharmacological relevance . The introduction of substituents like ethylthio modifies electronic, steric, and solubility properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

5-ethylsulfanylpyrrolidin-2-one

InChI

InChI=1S/C6H11NOS/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8)

InChI Key

MQTDGDQYHNDLIW-UHFFFAOYSA-N

Canonical SMILES

CCSC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the pyrrolidin-2-one ring significantly alter molecular behavior. Key comparisons include:

Compound Substituent(s) Position Key Properties
5-Ethylthio pyrrolidin-2-one Ethylthio (-S-C₂H₅) 5 Likely enhanced lipophilicity; potential for sulfur-mediated interactions (e.g., H-bonding, metal coordination).
Pyrrolidin-2-one None (parent compound) - Rigid γ-lactam core; carbonyl forms H-bonds critical for kinase inhibitor binding .
4C-Substituted derivatives Varied (e.g., -CH₃, -Ph) 4 Chiral center at C4; enantiomeric separation via cellulose-based CSPs .
5-Ethyl-5-(4-methoxyphenyl) pyrrolidin-2-one Ethyl, 4-methoxyphenyl 5 Bulky substituents may reduce solubility; methoxy group enhances π-π interactions .
1-Carboethoxymethyl pyrrolidin-2-one Ethoxycarbonylmethyl (-COOCH₂C₂H₅) 1 Polar ester group increases hydrophilicity; potential for prodrug applications .

Key Observations:

  • Electronic Effects : The ethylthio group’s sulfur atom may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, contrasting with the electron-donating methoxy group in 5-ethyl-5-(4-methoxyphenyl) derivatives .

Physicochemical and Analytical Properties

  • Chirality : Unlike 4C-substituted derivatives (which introduce a chiral center), 5-substituted pyrrolidin-2-ones like 5-ethylthio may lack chirality unless additional stereocenters exist .
  • Chromatographic Behavior: 4C-substituted derivatives are resolved using 3,5-dichlorophenylcarbamate CSPs with ethanol/hexane mobile phases. 5-substituted analogs may require modified conditions due to altered polarity .
  • Solubility : Ethylthio’s lipophilicity likely reduces aqueous solubility compared to polar derivatives (e.g., 1-carboethoxymethyl pyrrolidin-2-one) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Ethylthio pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrrolidin-2-one derivatives with ethylthiol groups. A validated approach involves oxidation of intermediates (e.g., 5-vinylpyrrolidin-2-one) using H₂O₂ in aqueous media, followed by ring-opening with HCl and neutralization with triethylamine . Optimization requires monitoring reaction temperature (80–85°C for oxidation) and stoichiometric ratios to minimize side products.

Q. How can the acid-base properties of 5-Ethylthio pyrrolidin-2-one be experimentally characterized?

  • Methodological Answer : Electrostatic potential (ESP) calculations on nitrogen and hydrogen atoms provide insights into basicity and acidity. For example, ESP values on the pyrrolidin-2-one nitrogen correlate with pKa measurements in dimethylsulfoxide, where decreased basicity is observed due to electron-withdrawing effects of the ethylthio group . Titration experiments in aprotic solvents (e.g., DMSO) combined with computational modeling (DFT) are recommended for validation.

Q. What spectroscopic techniques are critical for structural elucidation of 5-Ethylthio pyrrolidin-2-one derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and lactam carbonyl (δ ~175–180 ppm).
  • FT-IR : Confirm lactam C=O stretching (~1680–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • MS (ESI) : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁NOS requires m/z 158.0743).

Advanced Research Questions

Q. How can QSAR models predict the biological activity of 5-Ethylthio pyrrolidin-2-one derivatives, and what descriptors are most significant?

  • Methodological Answer : A validated QSAR model for pyrrolidin-2-one derivatives incorporates three descriptors:

DescriptorRole in ActivityExample RangeImpact on Activity
JGI4 Topological charge distribution0.016–0.040Inverse correlation
PCR Molecular branching/size1.182–1.309Positive correlation
Hy Hydrophilicity-0.8–0.4Moderate influence
The model (R² = 0.95, Q² = 0.74) was validated via Y-scrambling and external testing (QEXT = 0.86) . To apply this framework, compute descriptors using software like Dragon or PaDEL-Descriptor and validate with leave-many-out cross-validation.

Q. What statistical validation methods ensure robustness in QSAR models for pyrrolidin-2-one analogs?

  • Methodological Answer :

  • Y-Scrambling : Perform 10+ iterations with randomized activity data; R² < 0.2 confirms no chance correlation .
  • External Validation : Reserve 30% of compounds as a test set; QEXT > 0.5 indicates predictive power .
  • Internal Validation : Use LOO (leave-one-out) and LMO (leave-many-out) with Q² > 0.7 for stability .

Q. How do substituent positions on the pyrrolidin-2-one ring influence electrostatic charge distribution and bioactivity?

  • Methodological Answer : Substituents like ethylthio groups alter charge density on the lactam nitrogen, reducing basicity and increasing acidity. For example, ESP values on nitrogen drop from -72.8 kJ/mol (unsubstituted pyrrolidine) to -13.3 kJ/mol (succinimide analogs), impacting hydrogen-bonding interactions with biological targets . Molecular dynamics simulations (e.g., GROMACS) can map charge distribution and predict binding affinities.

Q. What experimental strategies resolve contradictions in reported bioactivity data for 5-Ethylthio pyrrolidin-2-one analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply mixed-effects models to account for variability in assay conditions .
  • Dose-Response Repetition : Re-test outliers (e.g., compound 5 in ) under standardized conditions (pH 7.4, 37°C) to confirm activity trends.
  • Structural Validation : Use X-ray crystallography or NOESY NMR to verify stereochemistry and conformation discrepancies .

Methodological Best Practices

  • Data Reporting : Follow guidelines in Beilstein Journal of Organic Chemistry: Include experimental details (solvents, catalysts, purity) in supplementary materials and limit main text to 5 key compounds .
  • Ethical Compliance : Ensure research questions adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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